molecular formula C12H16O B1279034 [(Pent-4-en-1-yloxy)methyl]benzene CAS No. 81518-74-3

[(Pent-4-en-1-yloxy)methyl]benzene

Cat. No.: B1279034
CAS No.: 81518-74-3
M. Wt: 176.25 g/mol
InChI Key: HGTJLOSSHOFXQI-UHFFFAOYSA-N
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Description

The study of specific chemical compounds often illuminates broader principles in organic synthesis. [(Pent-4-en-1-yloxy)methyl]benzene is one such molecule, embodying key structural motifs that are of significant interest to synthetic chemists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-4-enoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTJLOSSHOFXQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447186
Record name Benzene, [(4-pentenyloxy)methyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81518-74-3
Record name Benzene, [(4-pentenyloxy)methyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(pent-4-en-1-yloxy)methyl]benzene
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Synthetic Methodologies for Pent 4 En 1 Yloxy Methyl Benzene

Established Synthetic Pathways and Precursor Chemistry

The synthesis of [(Pent-4-en-1-yloxy)methyl]benzene can be achieved through various established pathways, primarily involving etherification reactions and strategies utilizing alkynol intermediates.

Etherification Reactions: Routes Involving Benzyl (B1604629) Alcohol and Halogenated Alkenes

A primary and well-established method for synthesizing this compound is through the Williamson ether synthesis. This reaction involves the deprotonation of benzyl alcohol to form a benzyl oxide anion, which then acts as a nucleophile, attacking a halogenated alkene like 5-bromo-1-pentene (B141829).

The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), to deprotonate the benzyl alcohol. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) being commonly employed to facilitate the reaction.

Table 1: Key Reactants in Etherification

Compound NameRoleCAS NumberMolecular Formula
Benzyl AlcoholNucleophile Precursor100-51-6C₇H₈O
5-Bromo-1-penteneElectrophile1119-51-3C₅H₉Br
Sodium HydrideBase7646-69-7NaH
DimethylformamideSolvent68-12-2C₃H₇NO

A patent describes a method for synthesizing 5-bromo-1-pentene by heating 1,5-dibromopentane (B145557) with N,N-dimethylformamide and a hexamethylphosphoric triamide catalyst. google.com The crude product is obtained through distillation and purified by washing with brine. google.com

Alternative Preparative Strategies from Alkynol Intermediates

An alternative approach to the synthesis of this compound involves the use of alkynol intermediates. This method typically starts with pent-4-yn-1-ol, which can be benzylated to form ((pent-4-yn-1-yloxy)methyl)benzene. sigmaaldrich.comfluorochem.co.uksigmaaldrich.comsigmaaldrich.comsigmaaldrich.comcymitquimica.com Subsequent partial reduction of the alkyne functionality yields the desired alkene.

The benzylation of pent-4-yn-1-ol can be achieved using benzyl bromide or benzyl chloride in the presence of a base, similar to the Williamson ether synthesis. The reduction of the resulting benzyl 4-pentynyl ether can then be carried out using various methods, such as catalytic hydrogenation with a Lindlar catalyst to selectively form the Z-alkene, or using dissolving metal reductions (e.g., sodium in liquid ammonia) to favor the E-alkene.

Table 2: Key Intermediates in Alkynol-Based Synthesis

Compound NameRoleCAS NumberMolecular Formula
Pent-4-yn-1-olStarting Material2863-75-4C₅H₈O
((Pent-4-yn-1-yloxy)methyl)benzeneIntermediate57618-47-0C₁₂H₁₄O

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that can be adjusted include the choice of base, solvent, temperature, and the use of phase-transfer catalysts.

For the Williamson ether synthesis, the use of a stronger base can lead to faster reaction rates, but may also increase the likelihood of side reactions. The concentration of the reactants also plays a significant role. nih.gov The reaction temperature is another critical factor, with higher temperatures generally leading to faster reactions, but potentially lower selectivity.

In a related synthesis of (prop-2-ynyloxy)benzene derivatives, researchers found that reacting substituted phenols with propargyl bromide in the presence of potassium carbonate in acetone (B3395972) resulted in good yields. researchgate.net This suggests that similar conditions could be effective for the synthesis of this compound.

Scalability Considerations in Laboratory and Pilot-Scale Synthesis

Scaling up the synthesis of this compound from the laboratory to a pilot-plant scale presents several challenges. These include managing heat transfer, ensuring efficient mixing, and handling larger quantities of potentially hazardous materials.

For instance, the use of sodium hydride, which is highly flammable, requires careful handling and specialized equipment on a larger scale. The choice of solvent also becomes more critical, with considerations for cost, environmental impact, and ease of recovery. A patented method for producing 5-bromo-1-pentene on a large scale involves reacting 1,5-dibromopentane in N,N-dimethylformamide with a catalyst, followed by distillation. chemicalbook.com This process is designed for large-scale production, yielding a high-purity product. chemicalbook.com

Purification Techniques for Crude Products and Intermediates

After the synthesis, the crude this compound product must be purified to remove unreacted starting materials, byproducts, and residual solvent. Common purification techniques include:

Distillation: This is often the primary method for purifying the final product, as this compound is a liquid at room temperature. sigmaaldrich.com

Chromatography: Column chromatography can be used to separate the desired product from impurities with different polarities.

Washing/Extraction: The crude product can be washed with water or brine to remove water-soluble impurities and the solvent can be removed under reduced pressure. researchgate.net A patented method for purifying hydrophilic recombinant proteins suggests that filtration and/or centrifugation can be used to separate insoluble matter. google.com

The choice of purification method will depend on the scale of the reaction and the nature of the impurities present. For example, a patented synthesis of p-methoxybenzyl alcohol involves washing the organic phase with an aqueous alkali solution to remove impurities. google.com

Chemical Transformations and Reactivity of Pent 4 En 1 Yloxy Methyl Benzene

Reactivity of the Terminal Alkene Moiety

The terminal alkene group in [(pent-4-en-1-yloxy)methyl]benzene is a key site for a variety of chemical transformations, including isomerization, hydrogenation, and hydrodeuteration. These reactions allow for the introduction of new functional groups and the modification of the carbon skeleton.

Olefin Isomerization Reactions

Olefin isomerization involves the migration of the double bond to a different position within the carbon chain. This process can be catalyzed by various metal complexes, offering a route to a range of isomeric products.

The site-selective isomerization of the terminal alkene in molecules like this compound can be achieved using specific catalytic systems. For instance, tetrakis(triphenylphosphine)palladium(0) is a known catalyst for such transformations. biosynth.com The choice of catalyst and reaction conditions allows for a degree of control over the position of the newly formed double bond, leading to a mixture of internal alkene isomers. The ability to tune the isomerization process is crucial for directing the synthesis towards a desired product.

The mechanism of metal-catalyzed olefin migration typically involves a series of steps that include the coordination of the alkene to the metal center, followed by oxidative addition of an allylic C-H bond to the metal. This forms a metal-hydride intermediate which can then undergo migratory insertion to give a new metal-alkyl species. Subsequent β-hydride elimination from a different carbon atom results in the formation of the isomerized alkene and regeneration of the catalyst. The specific ligand environment around the metal and the nature of the substrate play a significant role in the efficiency and selectivity of this process.

Hydrogenation and Hydrodeuteration Studies

Hydrogenation and hydrodeuteration are fundamental reactions that add hydrogen or deuterium (B1214612) atoms across the double bond of the alkene, leading to a saturated alkyl chain.

The incorporation of deuterium into organic molecules is a valuable tool in mechanistic studies and for the synthesis of isotopically labeled compounds. Methods for the regioselective deuteration of C-H bonds have been developed, utilizing catalysts that can direct the addition of deuterium to specific positions. nih.gov For instance, catalyst systems involving Lewis acids like B(C6F5)3 and a Brønsted base can facilitate the deuteration of β-amino C-H bonds using acetone-d6 (B32918) as the deuterium source. nih.gov While not directly studying this compound, these methodologies highlight the potential for achieving regioselective deuterium incorporation in similar molecules. The stereoselectivity of deuterium addition is also a critical aspect, with some catalytic systems showing a preference for syn or anti addition, which can be influenced by the steric bulk of substituents near the reaction center. nih.gov

The selective hydrogenation of a terminal alkene in the presence of other functional groups, such as an aromatic ring, requires careful selection of the catalyst and reaction conditions. Catalysts based on metals like palladium, platinum, and ruthenium are commonly employed for hydrogenation reactions. nih.govgoogle.com For example, ruthenium nanoparticles coated with Mn3O4 have been investigated for the partial hydrogenation of benzene (B151609) to cyclohexene. nih.gov In the context of this compound, a catalyst would be chosen to selectively reduce the terminal double bond without affecting the benzene ring. Bimetallic catalysts, such as Pd-Pt supported on zeolites, have also been studied for their activity and selectivity in hydrogenation reactions of aromatic compounds. redalyc.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C12H16O nih.gov
Molecular Weight 176.25 g/mol nih.gov
IUPAC Name pent-4-enoxymethylbenzene nih.gov
SMILES C=CCCCOCC1=CC=CC=C1 uni.lu
InChIKey HGTJLOSSHOFXQI-UHFFFAOYSA-N uni.lu
CAS Number 81518-74-3 nih.gov

Aromatic Ring Reactivity

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. The reactivity and regioselectivity of these substitutions are governed by the nature of the substituent already present on the ring. wikipedia.orgmsu.edulibretexts.orgmasterorganicchemistry.comyoutube.com

The [(pent-4-en-1-yloxy)methyl] group is an ortho, para-directing and activating group. The ether oxygen atom donates electron density to the aromatic ring through resonance, which stabilizes the cationic intermediate (the arenium ion) formed during electrophilic attack. wikipedia.org This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. The electron density is preferentially increased at the ortho and para positions, directing incoming electrophiles to these sites.

Common electrophilic aromatic substitution reactions that can be performed on the aromatic ring of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgwikipedia.orglibretexts.orglibretexts.orgethz.chmt.comucalgary.ca For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of the ortho- and para-nitro substituted products. chemguide.co.uklibretexts.org Similarly, a Friedel-Crafts acylation with an acyl chloride and a Lewis acid catalyst like AlCl₃ would also yield predominantly the ortho and para isomers. libretexts.orgmt.comucalgary.ca

The following table summarizes the expected major products from electrophilic aromatic substitution reactions on this compound.

ReactionReagentsMajor Products
NitrationHNO₃, H₂SO₄o-nitro and p-nitro derivatives
BrominationBr₂, FeBr₃o-bromo and p-bromo derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃o-acyl and p-acyl derivatives
Friedel-Crafts AlkylationRCl, AlCl₃o-alkyl and p-alkyl derivatives

Electrophilic Aromatic Substitution Patterns Directed by the Alkoxy Substituent

The [(pent-4-en-1-yloxy)methyl] substituent, an alkoxy group, significantly influences the reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on the benzene ring. wikipedia.org Substituents on a benzene ring can be classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.orgmasterorganicchemistry.com

The alkoxy group (-OR) is a classic example of an activating, ortho-, para-directing substituent. masterorganicchemistry.combyjus.com This is due to the presence of lone pairs of electrons on the oxygen atom adjacent to the aromatic ring. youtube.commasterorganicchemistry.com These electrons can be donated into the benzene ring's pi system through resonance, which increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. wikipedia.orgyoutube.comorganicchemistrytutor.com

The resonance effect specifically increases the electron density at the ortho and para positions, as illustrated by the resonance structures of anisole (B1667542) (methoxybenzene), a simple model for an aryl alkyl ether. youtube.comorganicchemistrytutor.com This preferential accumulation of negative charge at the ortho and para carbons means that an incoming electrophile will be predominantly attacked at these positions. youtube.comnih.govresearchgate.net The carbocation intermediate (also known as a sigma complex or arenium ion) formed during ortho or para attack is more stable because the oxygen atom can directly participate in delocalizing the positive charge, providing an additional resonance structure where all atoms have a full octet. youtube.commasterorganicchemistry.comuci.edu This stabilization is not possible for meta attack. masterorganicchemistry.com

Consequently, for this compound, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield predominantly ortho- and para-substituted products. masterorganicchemistry.combyjus.com While both ortho and para products are formed, the para isomer is often the major product due to reduced steric hindrance compared to the ortho positions, which are adjacent to the bulky substituent. masterorganicchemistry.comorganicchemistrytutor.com

Table 1: Directing Effects of the Alkoxy Substituent in Electrophilic Aromatic Substitution

PropertyEffect of the [(Pent-4-en-1-yloxy)methyl] GroupRationale
Ring Activity ActivatingThe oxygen atom donates electron density to the benzene ring via resonance, increasing its nucleophilicity. wikipedia.org
Directing Effect Ortho, Para-DirectorResonance delocalizes negative charge onto the ortho and para positions, making them the most reactive sites for electrophilic attack. byjus.comyoutube.com
Intermediate Stability Stabilizes Ortho/Para CarbocationThe oxygen's lone pair stabilizes the positive charge of the arenium ion intermediate formed during ortho and para attack. masterorganicchemistry.comuci.edu
Expected Major Products Para-substituted isomer is often favored over the ortho-substituted isomer.Reduced steric hindrance at the para position compared to the ortho positions. masterorganicchemistry.comorganicchemistrytutor.com

Metal-Catalyzed Functionalization of the Aromatic Nucleus

The benzene ring of benzyl (B1604629) ethers, including this compound, can be functionalized through various metal-catalyzed reactions. These methods offer powerful alternatives to classical electrophilic substitutions for forming new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. While often used for C-O bond cleavage in the context of deprotection, they can also functionalize the aromatic ring. Nickel-catalyzed cross-electrophile arylation of benzyl alcohols (formed in situ from benzyl ethers) with (hetero)aryl electrophiles provides a direct route to diarylmethanes. dicp.ac.cn This method is notable for its broad substrate scope, tolerating a wide array of functional groups on both coupling partners. dicp.ac.cn Similarly, cobalt-catalyzed cross-coupling of benzylic zinc reagents with aryl and heteroaryl halides is an effective method for producing diaryl- and aryl-heteroaryl-methane derivatives. rsc.org

C-H Functionalization: Direct functionalization of the aromatic C-H bonds offers an atom-economical approach to modifying the benzene nucleus. Ruthenium catalysts have been shown to mediate the ortho C-H alkylation of benzyl alcohols with maleimides. acs.org In this process, the hydroxyl group (potentially formed from the ether) acts as a weakly coordinating directing group, guiding the catalyst to the ortho position to form a five-membered metallacycle intermediate, which then reacts with the maleimide. acs.org

Table 2: Examples of Metal-Catalyzed Functionalization Reactions Relevant to Benzyl Ethers

Reaction TypeCatalyst SystemReactantsProduct TypeRef.
Cross-Electrophile ArylationNickel catalystBenzyl alcohol + Aryl-X (X=OTf, I, Br, Cl)Diaryl-methane dicp.ac.cn
Kumada-Type Coupling (Deprotection)Nickel catalystBenzyl ether + Grignard Reagent(Hetero)aromatic alcohol acs.org
Cross-CouplingCobalt(II) chloride / IsoquinolineBenzylic zinc chloride + Aryl/Heteroaryl-X (X=Br, Cl)Diaryl-/Aryl-heteroaryl-methane rsc.org
Ortho C-H AlkylationRuthenium catalyst / Cu(OAc)₂Benzyl alcohol + Maleimideo-Succinimide substituted benzaldehyde (B42025) acs.org
Benzylic C-H AlkoxylationSilver catalyst / K₂S₂O₈Alkylbenzene + AlcoholBenzyl ether researchgate.net
Benzylic C-H EtherificationCopper catalyst / NFSIAlkylbenzene + AlcoholBenzyl ether chemrxiv.org

Oxidative Transformations of the Benzene Moiety

The oxidation of this compound primarily involves two sites: the benzylic C-H bonds and the aromatic ring itself. The benzylic position is particularly susceptible to oxidation.

Oxidative cleavage of the benzyl ether linkage is a common transformation, typically yielding benzaldehyde or benzoic acid as the aromatic product, alongside the released alcohol. capes.gov.br This reaction proceeds via attack on the benzylic C-H group. capes.gov.br A variety of oxidizing agents can accomplish this transformation. For instance, cobaltic salts oxidize benzyl ethers to benzaldehyde and benzoic acid with negligible cleavage of the aromatic ring itself. capes.gov.br Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), can also be used to oxidize benzyl ethers directly to the corresponding benzoate (B1203000) esters. siu.edu The mechanism is proposed to initiate with a hydrogen atom abstraction from the benzylic position. siu.edu

Visible-light-mediated protocols using photocatalysts like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) have emerged as mild and efficient methods for the oxidative cleavage of benzyl ethers. researchgate.netmpg.de These methods offer high functional group tolerance, allowing for the deprotection of benzyl ethers in the presence of sensitive moieties like alkenes and azides. mpg.de Under certain conditions, complete oxidation of the benzylic carbon to a carboxylic acid can be achieved. For example, benzyl halides can be oxidized directly to benzoic acids using hydrogen peroxide with a sodium tungstate (B81510) catalyst. organic-chemistry.org While this reaction starts from a halide, it is proposed to proceed through a benzyl alcohol intermediate, which is structurally related to the benzyl ether. organic-chemistry.org

Direct oxidation of the benzene ring itself is a more challenging transformation that typically requires harsh conditions and is less common than the oxidation at the benzylic position. For simple benzyl ethers, oxidative reactions overwhelmingly favor cleavage of the C-O bond at the benzylic site rather than functionalization or degradation of the aromatic ring. capes.gov.br

Table 3: Oxidative Transformations of the Benzyl Ether Moiety

Reagent/SystemAromatic Product(s)ConditionsCommentsRef.
Cobaltic SaltsBenzaldehyde, Benzoic Acid-Attack occurs at the benzylic CH₂ group with minimal ring fission. capes.gov.br
o-Iodoxybenzoic Acid (IBX)Benzoate EstersNitromethane/water, 75-80 °CInvolves initial H-atom abstraction from the benzylic site. siu.edu
DDQ / Visible LightAlcohol (from cleavage)CH₂Cl₂/H₂O, rtMild cleavage with high functional group tolerance. researchgate.netmpg.de
Oxoammonium SaltAromatic AldehydeWet CH₃CN, rtOxidatively cleaves benzylic ethers to aldehydes and alcohols. researchgate.net
H₂O₂ / Na₂WO₄Benzoic AcidPhase-transfer catalyst, 90 °CUsed for oxidation of benzyl halides, proceeds via benzyl alcohol intermediate. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For [(Pent-4-en-1-yloxy)methyl]benzene, a combination of one-dimensional and two-dimensional NMR experiments is used to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum provides critical information based on the chemical shift (δ), integration (relative number of protons), and signal splitting (spin-spin coupling) for each unique proton environment in the molecule. The expected signals for this compound are analyzed by dissecting the molecule into its constituent parts: the phenyl group, the benzylic methylene (B1212753) bridge, the alkoxy chain, and the terminal vinyl group.

The five aromatic protons on the monosubstituted benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.2-7.4 ppm. rsc.org The two benzylic protons (Ph-CH₂ -O) are expected to produce a singlet around δ 4.5 ppm, as they lack adjacent protons for coupling. The two protons on the methylene group adjacent to the ether oxygen (-O-CH₂ -) are anticipated to appear as a triplet around δ 3.5 ppm. The terminal alkene group presents three distinct protons: a complex multiplet for the internal vinyl proton (-CH =CH₂) around δ 5.8 ppm, and two signals for the terminal vinyl protons (C=CH₂ ) around δ 5.0 ppm. docbrown.infochegg.com

Table 1: Predicted ¹H NMR Data for this compound

Assigned Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Phenyl (Ar-H ) 7.2-7.4 Multiplet 5H
Vinyl (-CH =CH₂) 5.75-5.90 Multiplet 1H
Vinyl (C=CH ₂) 4.95-5.10 Multiplet 2H
Benzylic (Ph-CH₂ -O) ~4.5 Singlet 2H
Oxymethylene (-O-CH₂ -CH₂) ~3.5 Triplet 2H
Allylic (-CH₂ -CH=CH₂) 2.1-2.2 Quartet 2H

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

The ¹³C NMR spectrum reveals each unique carbon environment within the molecule. Due to the molecular structure of this compound, ten distinct signals are expected. The carbon atoms of the benzene ring typically resonate between δ 127-138 ppm, with the ipso-carbon (the one attached to the CH₂O- group) appearing at the lower field end of this range. copernicus.orgdocbrown.info The benzylic carbon (Ph-C H₂-O) is expected around δ 73 ppm. Within the pentenyloxy chain, the terminal vinyl carbons appear at approximately δ 138 ppm (-C H=) and δ 115 ppm (=C H₂). chemicalbook.com The carbon adjacent to the ether oxygen (-O-C H₂-) is typically found around δ 70 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Assigned Carbon Predicted Chemical Shift (δ, ppm)
Ar-C (ipso) ~138.5
-C H=CH₂ ~138.2
Ar-C H (ortho, meta, para) 127.5-128.5
=C H₂ ~114.8
Ph-C H₂-O ~73.0
-O-C H₂- ~69.5
-C H₂-CH=CH₂ ~30.2

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular structure by revealing through-bond correlations between nuclei. youtube.comscience.gov

COSY (Correlation Spectroscopy): This homonuclear experiment maps ¹H-¹H spin-spin couplings, identifying protons that are on adjacent carbons. sdsu.edu For this compound, COSY would show cross-peaks connecting the protons of the pentenyl chain: the signal for the -CH =CH₂ proton would show a correlation to the allylic CH₂ protons, which in turn would correlate to the next CH₂ group in the chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu It is instrumental in definitively pairing the proton signals from the ¹H NMR spectrum with their corresponding carbon signals in the ¹³C NMR spectrum. For example, the proton signal at ~4.5 ppm would show a cross-peak to the carbon signal at ~73 ppm, confirming their assignment as the benzylic CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides the final piece of the structural puzzle by showing correlations between protons and carbons over two to three bonds (²J_CH_ and ³J_CH_). sdsu.educolumbia.edu This technique is invaluable for linking different spin systems together. Key HMBC correlations for confirming the structure of this compound would include a cross-peak from the benzylic protons (Ph-CH₂ -O) to the aromatic ipso-carbon and a cross-peak from the oxymethylene protons (-O-CH₂ -) to the benzylic carbon, thus confirming the ether linkage.

Table 3: Key Expected 2D NMR Correlations for Structural Confirmation

Experiment Correlating Nuclei (Proton → Carbon/Proton) Information Gained
COSY (-CH =CH₂) ↔ (-CH₂ -CH=CH₂) Confirms adjacency within the pentenyl chain.
HSQC Benzylic H (~4.5 ppm) ↔ Benzylic C (~73 ppm) Assigns the benzylic CH₂ group.
HMBC Benzylic H (~4.5 ppm) ↔ Ar-C (ipso, ~138.5 ppm) Connects the benzyl (B1604629) group to the ether linkage.

| HMBC | Oxymethylene H (~3.5 ppm) ↔ Benzylic C (~73 ppm) | Confirms the C-O-C ether bond connectivity. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound with high accuracy.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. copernicus.org For this compound, with a molecular formula of C₁₂H₁₆O, the calculated monoisotopic mass is 176.12012 Da. nih.gov HRMS analysis would aim to detect the m/z of the molecular ion ([M]⁺) or, more commonly, protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The experimentally measured mass is then compared to the calculated mass to confirm the elemental composition.

Table 4: HRMS Data for this compound (C₁₂H₁₆O)

Adduct Ion Calculated Exact Mass (m/z)
[M]⁺ 176.12012
[M+H]⁺ 177.12740

Data sourced from PubChem and PubChemLite. nih.govuni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org It is routinely used to assess the purity of a sample and to identify components within a mixture. nih.govthermofisher.com

In a typical LC-MS analysis of a this compound sample, the material is first passed through an HPLC column (e.g., a C18 reverse-phase column) to separate the target compound from any starting materials, by-products, or other impurities. thermofisher.com The eluent from the column is then introduced into the mass spectrometer. The output consists of a chromatogram showing peaks at different retention times. A mass spectrum is taken for each peak, allowing for identification. For a pure sample, the LC chromatogram would show a single major peak. The mass spectrum for this peak would display an ion corresponding to the mass of the target compound (e.g., m/z 177.12740 for the [M+H]⁺ ion). The percentage purity of the sample can be calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the vibrations of molecular bonds, techniques like Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy provide a detailed fingerprint of the functional groups present in a compound.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups within the this compound molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.

Key functional groups and their expected IR absorption bands include:

Aromatic Ring: The benzene ring exhibits characteristic C-H stretching vibrations in the region of 3100-3000 cm⁻¹. docbrown.info Additionally, C-C stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ range. docbrown.info

Ether Linkage (C-O-C): The ether group is identifiable by a strong C-O-C stretching absorption. For aryl alkyl ethers, two strong bands are typically observed: an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹. youtube.comopenstax.orglibretexts.org

Terminal Alkenes (C=C): The pentenyl group features a terminal double bond. This gives rise to a =C-H stretching absorption between 3100 cm⁻¹ and 3020 cm⁻¹. libretexts.orgpressbooks.pub The C=C double bond stretching vibration is expected near 1650 cm⁻¹. libretexts.orgpressbooks.pub Furthermore, monosubstituted alkenes, such as the one in this compound, show strong characteristic out-of-plane bending absorptions at approximately 990 cm⁻¹ and 910 cm⁻¹. libretexts.orgpressbooks.pub

Alkanes (C-H): The aliphatic portions of the molecule will display C-H stretching absorptions in the 2960-2850 cm⁻¹ range. libretexts.org

The following table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
AromaticC-H Stretch3100-3000 docbrown.info
C-C Stretch (in-ring)1600-1400 docbrown.info
EtherC-O-C Asymmetric Stretch~1250 youtube.comopenstax.orglibretexts.org
C-O-C Symmetric Stretch~1040 youtube.comopenstax.orglibretexts.org
Alkene=C-H Stretch3100-3020 libretexts.orgpressbooks.pub
C=C Stretch~1650 libretexts.orgpressbooks.pub
=C-H Out-of-Plane Bend990 and 910 libretexts.orgpressbooks.pub
AlkaneC-H Stretch2960-2850 libretexts.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy offers significant advantages over traditional dispersive IR spectroscopy, including higher signal-to-noise ratio, better resolution, and faster data acquisition. In the analysis of this compound, FTIR provides a high-fidelity vibrational spectrum, enabling precise identification of its functional groups.

The FTIR spectrum would confirm the presence of the key structural motifs: the benzyl group, the ether linkage, and the terminal alkene. The presence of both sp² C-H stretches (from the aromatic ring and the double bond) above 3000 cm⁻¹ and sp³ C-H stretches (from the alkyl chain) below 3000 cm⁻¹ would be clearly resolved. spectroscopyonline.com The strong, characteristic ether C-O stretching bands are a key diagnostic feature. rockymountainlabs.comlibretexts.org The distinction between the ether and a potential ester impurity is critical; the absence of a strong carbonyl (C=O) absorption band around 1735-1750 cm⁻¹ in the FTIR spectrum would rule out the presence of an ester. rockymountainlabs.com

Chromatographic Separation and Quantification Methods

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring its synthesis. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) and Liquid Chromatography (LC) for Purity and Reaction Monitoring

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful techniques for determining the purity of this compound and for monitoring the progress of its synthesis, such as in a Williamson ether synthesis. francis-press.commasterorganicchemistry.comlibretexts.org

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and transported by an inert gas through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. GC, often coupled with a mass spectrometer (GC-MS), can be used to identify and quantify impurities. hidenanalytical.commdpi.com Real-time monitoring of the synthesis reaction is possible, allowing for the tracking of reactants and the formation of the product and any byproducts. hidenanalytical.com

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used to analyze a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. helixchrom.comsigmaaldrich.com For this compound, a reversed-phase HPLC method would likely be employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comresearchgate.netoup.com This method can effectively separate the target compound from potential impurities like unreacted starting materials (e.g., benzyl alcohol) or byproducts. researchgate.netoup.com

The following table outlines a hypothetical HPLC method for the analysis of this compound.

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) for Polymer Analysis

When this compound is used as a monomer in polymerization reactions, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the resulting polymer. wikipedia.orgwikipedia.orgyoutube.com This method separates molecules based on their hydrodynamic volume in solution. paint.orgunt.eduyoutube.com

Larger polymer chains are excluded from the pores of the column's packing material and therefore elute first, while smaller molecules can penetrate the pores and have a longer retention time. phenomenex.comyoutube.com This allows for the determination of the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). wikipedia.org

The choice of solvent (mobile phase) and column packing material is crucial and depends on the properties of the polymer being analyzed. youtube.comphenomenex.com For polymers derived from this compound, organic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) would likely be used. phenomenex.com The tacticity of poly(vinyl ether)s, which can be influenced by the polymerization method, has a significant impact on their physical properties. nsf.gov SEC is a critical tool for analyzing these macromolecular structures. acs.org

ParameterDescription
Principle Separation based on molecular size in solution. paint.orgunt.eduyoutube.com
Instrumentation HPLC system with a GPC/SEC column. wikipedia.org
Information Obtained Molecular weight distribution (Mn, Mw, PDI). wikipedia.org
Application Characterization of polymers synthesized from this compound.

Computational and Theoretical Chemistry Investigations of Pent 4 En 1 Yloxy Methyl Benzene

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of a terminal double bond and a protected hydroxyl group in the form of a benzyl (B1604629) ether makes [(Pent-4-en-1-yloxy)methyl]benzene a valuable building block in multi-step organic synthesis.

Building Block for Natural Product Analogs and Derivatives

While direct total syntheses of natural products employing this compound are not extensively documented, its structure is emblematic of synthons used in the construction of natural product-like molecules. cam.ac.ukwhiterose.ac.uk The pentenyl ether portion can be found in various natural products, and the benzyl ether is a common protecting group for alcohols, which are ubiquitous in these complex targets. organic-chemistry.org Synthetic strategies often involve the iterative connection of building blocks to construct complex carbon skeletons, and a molecule like this compound offers a dual functionality for such elaborations. liverpool.ac.uk The terminal alkene is amenable to a wide array of transformations, including cross-metathesis, hydroboration-oxidation, and epoxidation, allowing for the introduction of new stereocenters and functional groups characteristic of many biologically active natural products. liverpool.ac.ukdtic.mil

Precursor for Macrocyclic and Polycyclic Architectures

The terminal alkene in this compound makes it an ideal substrate for ring-closing metathesis (RCM), a powerful reaction for the synthesis of macrocycles. nih.gov By incorporating this moiety into a longer acyclic precursor, chemists can induce intramolecular cyclization to form large ring systems that are prevalent in many pharmaceuticals and natural products. whiterose.ac.uknih.gov The synthesis of such macrocyclic frameworks is a significant challenge in organic chemistry, and RCM provides an efficient and high-yielding method to achieve this. nih.gov

Furthermore, the benzyl ether can be deprotected to reveal a hydroxyl group, which can then participate in further cyclization reactions to form polycyclic systems. This sequential reactivity allows for the construction of intricate three-dimensional structures from a relatively simple starting material.

Monomer for Polymer Synthesis and Functional Materials Development

The polymerizable alkene group of this compound has been exploited in the development of new materials with tailored properties.

Design and Synthesis of Side-Chain Liquid Crystalline Polymers

Side-chain liquid crystalline polymers (SCLCPs) are a class of materials that combine the properties of liquid crystals with the processability of polymers. nih.govmdpi.com The general structure of these materials involves a flexible polymer backbone with rigid mesogenic (liquid crystal-forming) units attached as side chains via flexible spacers. nih.gov The benzyl ether group in this compound can be considered a simple mesogenic unit, and the pentoxy chain acts as a flexible spacer. dtic.mil

By modifying the benzene (B151609) ring with other mesogenic groups and polymerizing the terminal alkene, it is possible to synthesize SCLCPs. The length of the spacer group and the nature of the mesogen are crucial in determining the type of liquid crystalline phase (e.g., nematic, smectic) and the transition temperatures of the resulting polymer. nih.govmdpi.com The synthesis of SCLCPs containing benzyl ether mesogens has been reported, demonstrating the viability of this approach. dtic.mil

Table 1: Representative Monomers for Side-Chain Liquid Crystalline Polymers

Monomer StructureMesogenic UnitSpacer LengthPolymerization Method
Acrylate with bridged stilbene (B7821643) mesogenBridged StilbeneC2, C5Radical Polymerization mdpi.com
Acrylate with 2,5-bis(4-alkoxybenzoyloxy)benzyl2,5-bis(4-alkoxybenzoyloxy)benzyl-Not specified researchgate.net
Polysiloxane with benzyl ether mesogensBenzyl EtherVariableHydrosilylation dtic.mil

This table is for illustrative purposes and shows examples of monomer structures used in the synthesis of SCLCPs, highlighting the components relevant to the structure of this compound.

Fabrication of Discotic Oligomers, Polymers, and Networks

While direct applications are still emerging, the structure of this compound lends itself to the synthesis of discotic liquid crystals. These materials are characterized by a central aromatic core with multiple flexible side chains. By functionalizing the benzene ring of this compound with additional pentenyloxy groups, a disc-like molecule can be created. Polymerization of the terminal alkenes on these multi-functionalized monomers could lead to the formation of discotic polymers or cross-linked networks. Such materials have potential applications in electronic devices due to their ability to self-assemble into ordered columnar structures that can conduct charge.

Controlled Polymerization Strategies Utilizing the Alkene Moiety

The terminal alkene of this compound is a versatile handle for various controlled polymerization techniques. A patent has described the use of compounds with similar vinylic structures to regulate the molecular weight and end-group functionality of polymers produced by free-radical polymerization. google.com This suggests that this compound could be used as a chain transfer agent to control polymer chain length and introduce a benzyl ether end-group.

Furthermore, the alkene can be subjected to controlled radical polymerization methods such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization after appropriate functionalization. These techniques allow for the synthesis of well-defined polymers with controlled molecular weights and low dispersity, which is crucial for creating high-performance materials.

Utility in Mechanistic Organic Chemistry through Isotopic Labeling

The study of reaction mechanisms is fundamental to advancing organic synthesis, and isotopic labeling is a powerful tool for elucidating the intricate pathways of chemical transformations. In the context of this compound, isotopic labeling, particularly with deuterium (B1214612) (²H), can provide profound insights into reaction mechanisms involving both the terminal alkene and the benzylic ether moieties.

One key area where isotopic labeling of this compound would be highly informative is in the study of olefin isomerization reactions. acs.org For instance, during transition-metal-catalyzed reactions, it is common for the terminal double bond to migrate along the carbon chain. By selectively replacing the hydrogen atoms at specific positions of the pentenyl chain with deuterium, the mechanism of this isomerization can be tracked. For example, labeling at the C-5 position (C=CD₂) or the C-3 position (CH₂-CD₂-CH=CH₂) would allow chemists to follow the movement of the double bond and determine whether the isomerization proceeds via a metal-hydride addition-elimination mechanism or another pathway. acs.org The appearance of deuterium at different positions in the isomerized products, analyzed by techniques like NMR spectroscopy and mass spectrometry, can reveal the step-by-step process of the reaction. researchgate.netuea.ac.uk

Furthermore, deuterium labeling can be instrumental in understanding the stereochemistry of reactions. In processes where new chiral centers are formed, the use of deuterated substrates can help determine the facial selectivity of reagent addition to the double bond.

The benzylic ether portion of the molecule also presents opportunities for mechanistic studies via isotopic labeling. The direct C-H functionalization of benzylic ethers can be investigated by replacing the benzylic protons with deuterium (C₆H₅-CD₂-O-). nih.gov This allows for the determination of kinetic isotope effects (KIE), which can reveal whether the C-H bond cleavage is the rate-determining step of the reaction. nih.gov A significant KIE would suggest that this bond is broken in the slowest step of the reaction, providing crucial information about the transition state. nih.gov

The synthesis of isotopically labeled this compound can be achieved through various established methods. For instance, deuterated 4-penten-1-ol (B13828) can be prepared and subsequently used in a Williamson ether synthesis with benzyl bromide to yield the labeled ether. youtube.com Alternatively, selective H-D exchange reactions catalyzed by transition metals can be employed to introduce deuterium at specific positions. nih.govresearchgate.net

Table 1: Potential Isotopic Labeling Strategies and Their Mechanistic Insights

Labeled PositionIsotopePotential Mechanistic StudyAnalytical Technique
C-5 of pentenyl²HOlefin isomerization pathwayNMR, Mass Spectrometry
C-3 of pentenyl²HDouble bond migration mechanismNMR, Mass Spectrometry
Benzylic CH₂²HC-H activation kinetic isotope effectKinetic studies, NMR

Derivatization Strategies for Tailored Material Properties

The unique bifunctional nature of this compound, possessing both a terminal alkene and a benzyl ether, makes it a versatile building block for the synthesis of functional materials with tailored properties. Derivatization strategies can target either or both of these functional groups to create a diverse range of materials for various applications.

Functionalization of the Terminal Alkene:

The terminal double bond is a prime site for a multitude of chemical transformations, enabling the introduction of various functional groups and the construction of polymeric structures.

Polymerization: The terminal alkene can undergo polymerization through various methods, such as free radical polymerization, coordination polymerization, or ring-opening metathesis polymerization (ROMP) if a cyclic olefin is formed first. This allows for the creation of polymers with pendant benzyloxy groups, which can influence the material's thermal properties, solubility, and refractive index.

Hydrosilylation: The reaction of the terminal alkene with hydrosilanes, catalyzed by transition metals like platinum or rhodium, can be used to introduce silane (B1218182) functionalities. encyclopedia.pub These silane groups can then be used for surface modification of materials like silica (B1680970) or glass, imparting hydrophobicity or providing sites for further functionalization.

Thiol-Ene "Click" Chemistry: The highly efficient and selective "click" reaction between the terminal alkene and a thiol can be used to append a wide array of functional molecules, including biomolecules, fluorophores, or other polymers. This strategy is particularly useful for creating well-defined materials with specific functionalities.

Oxidation and Epoxidation: The double bond can be oxidized to form diols or epoxides. These functional groups can serve as reactive handles for further chemical modifications, such as cross-linking in polymer networks or for the synthesis of new monomers.

Modification of the Benzyl Ether:

The benzyl ether group also offers several avenues for derivatization to tune material properties.

Cleavage and Functionalization: The benzyl group can be cleaved under specific conditions, such as hydrogenolysis, to reveal a primary alcohol. youtube.com This alcohol can then be esterified or etherified with a variety of molecules to introduce new functionalities. This deprotection-functionalization sequence allows for the late-stage introduction of desired properties into a material.

Aromatic Substitution: The benzene ring of the benzyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of substituents that can modify the electronic properties, polarity, and reactivity of the material. For example, nitration followed by reduction can introduce amino groups, which can be used for further derivatization or to alter the material's pH responsiveness.

Benzylic C-H Functionalization: Direct functionalization of the benzylic C-H bonds offers a modern and atom-economical way to introduce new substituents. nih.gov This can lead to the formation of new C-C or C-heteroatom bonds at the benzylic position, providing access to a wide range of novel materials.

Combined Derivatization Strategies:

By strategically combining the derivatization of both the terminal alkene and the benzyl ether, complex and multifunctional materials can be designed. For example, the terminal alkene could be polymerized to form a backbone, and the benzyl ether groups on the side chains could be subsequently modified to introduce specific functionalities. This approach allows for the creation of materials with precisely controlled architectures and properties.

Table 2: Derivatization Reactions and Potential Material Applications

Functional Group TargetedDerivatization ReactionResulting FunctionalityPotential Application
Terminal AlkenePolymerizationPolymeric backboneSpecialty polymers, coatings
Terminal AlkeneHydrosilylationSilaneSurface modification, adhesives
Terminal AlkeneThiol-Ene ClickVarious (e.g., biotin, fluorophore)Biomaterials, sensors
Benzyl EtherHydrogenolysis/EsterificationEsterDrug delivery, functional polymers
Benzyl EtherAromatic Nitration/ReductionAminepH-responsive materials, cross-linking

The versatility of this compound as a chemical building block opens up a vast landscape for the design and synthesis of advanced organic materials with properties tailored for specific applications in fields ranging from materials science to biotechnology.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

Future studies could focus on developing and applying novel catalytic systems to achieve high selectivity in the synthesis and functionalization of [(Pent-4-en-1-yloxy)methyl]benzene. Research could investigate the use of transition metal catalysts or organocatalysts to control reactivity at the terminal alkene or the benzyl (B1604629) group, enabling the selective introduction of functional groups.

Integration into Supramolecular Assemblies and Self-Assembled Systems

The unique combination of a flexible ether linkage, a terminal double bond, and an aromatic ring in this compound could be exploited in the design of supramolecular structures. Research in this area would involve studying its non-covalent interactions and its ability to act as a building block for self-assembled systems such as liquid crystals, gels, or functional thin films.

Development of Sustainable and Economical Synthetic Pathways

The development of green and cost-effective methods for the synthesis of this compound would be a crucial step towards its potential application. This could involve exploring the use of renewable starting materials, employing catalytic rather than stoichiometric reagents, and designing processes with high atom economy and minimal waste generation.

Advanced Characterization of Materials Derived from this compound

Should polymers or other materials be synthesized from this compound, their comprehensive characterization would be essential. Advanced analytical techniques could be used to probe their molecular weight distribution, thermal properties, mechanical strength, and morphology, providing insights into structure-property relationships.

Computational Design for Targeted Chemical Reactivity and Material Properties

Computational modeling and theoretical studies could play a significant role in predicting the reactivity of this compound and designing derivatives with specific properties. Density functional theory (DFT) calculations could be employed to understand its electronic structure and reaction mechanisms, guiding the experimental design of new materials with tailored functionalities.

Q & A

Q. Advanced

  • DFT calculations : Model transition states for alkene participation in Heck or Suzuki couplings.
  • Molecular docking : Simulate interactions with catalytic sites (e.g., Pd centers) using software like AutoDock Vina.
  • QSAR models : Correlate substituent effects (e.g., electron-donating groups) with reaction rates .

What are the common purification methods for this compound post-synthesis?

Q. Basic

  • Column chromatography : Silica gel (60–200 mesh) with hexane/ethyl acetate eluent.
  • Distillation : For high-purity isolation under reduced pressure.
  • Recrystallization : Using ethanol or dichloromethane/hexane mixtures .

How to resolve contradictions in reported biological activities of this compound derivatives?

Q. Advanced

  • Dose-response studies : Establish EC₅₀/IC₅₀ values to compare potency across assays.
  • Structural analogs : Synthesize derivatives with modified alkene or benzyl groups to isolate bioactive motifs.
  • Assay validation : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate experimental systems .

What reaction pathways are available to the pent-4-en-1-yloxy moiety in this compound?

Q. Advanced

  • Epoxidation : Reaction with m-CPBA to form an epoxide.
  • Hydrohalogenation : Addition of HBr or HCl across the alkene.
  • Diels-Alder reactions : Utilize the diene for cycloaddition with electron-deficient dienophiles .

What strategies are effective in scaling up the synthesis for bulk research use?

Q. Advanced

  • Continuous flow reactors : Enhance reproducibility and reduce batch variability.
  • Solvent recycling : Implement distillation loops for THF or DMF recovery.
  • Process analytical technology (PAT) : Real-time monitoring via IR spectroscopy to maintain quality .

How does the presence of the pent-4-en-1-yloxy group affect the compound’s physicochemical properties?

Q. Basic

  • Hydrophobicity : Increased logP due to the alkene and ether groups.
  • Conjugation : The alkene enables π-π stacking in crystalline phases, affecting melting point and solubility .

What methodologies assess the stability of this compound under various storage conditions?

Q. Advanced

  • Forced degradation studies : Expose to heat (40–60°C), light (UV), and humidity to identify degradation products via LC-MS.
  • Kinetic modeling : Calculate shelf-life using Arrhenius equations for thermal decomposition.
  • HPLC monitoring : Track purity changes over time under accelerated conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.